2-Acetamido-4-methylthiazole-5-sulfonyl chloride 2-Acetamido-4-methylthiazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 69812-29-9
VCID: VC1965490
InChI: InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
SMILES: CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl
Molecular Formula: C6H7ClN2O3S2
Molecular Weight: 254.7 g/mol

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

CAS No.: 69812-29-9

Cat. No.: VC1965490

Molecular Formula: C6H7ClN2O3S2

Molecular Weight: 254.7 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-4-methylthiazole-5-sulfonyl chloride - 69812-29-9

Specification

CAS No. 69812-29-9
Molecular Formula C6H7ClN2O3S2
Molecular Weight 254.7 g/mol
IUPAC Name 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride
Standard InChI InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Standard InChI Key NXGKPRKPUCSEIL-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl
Canonical SMILES CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl

Introduction

Basic Characteristics and Physical-Chemical Properties

2-Acetamido-4-methylthiazole-5-sulfonyl chloride (CAS No. 69812-29-9) is a heterocyclic compound belonging to the thiazole class. Its molecular formula is C₆H₇ClN₂O₃S₂ with a molecular weight of 254.71 g/mol . The compound contains a five-membered thiazole ring with sulfur and nitrogen atoms, incorporating an acetamido group, a methyl group, and a sulfonyl chloride group.

Physical Properties

The physical characteristics of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are summarized in Table 1:

PropertyValueReference
Physical StateSolid (white to brown crystalline powder)
Molecular Weight254.71 g/mol
Density1.61 g/cm³
Melting Point155-164°C (literature values vary)
Refractive Index1.598
SolubilitySoluble in organic solvents

Chemical Identifiers

For systematic identification and database referencing, various chemical identifiers for 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are listed in Table 2:

Identifier TypeValueReference
CAS Number69812-29-9
IUPAC Name2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride
InChIInChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
InChI KeyNXGKPRKPUCSEIL-UHFFFAOYSA-N
Canonical SMILESCC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl
EINECS274-127-7
MDL NumberMFCD00005320

Synthesis Methods

The synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride typically involves multiple reaction steps starting from simpler thiazole derivatives.

General Synthetic Route

The primary synthetic pathway involves the reaction of 2-acetamido-4-methylthiazole with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group at the 5-position of the thiazole ring. The reaction can be represented as:

2-Acetamido-4-methylthiazole + Chlorosulfonic acid → 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Optimization Considerations

For research-grade synthesis, several parameters require optimization:

  • Reaction conditions such as temperature and duration significantly impact yield and purity

  • pH control during thiol-disulfide exchange (adjusted to pH 7.5 using KOH/HCl)

  • Precise stoichiometric control of sulfonyl chloride donors

  • Temperature modulation (maintaining 40°C during precipitation)

  • Limiting reaction time to approximately 2 hours to prevent over-sulfonation

Purification Methods

Purification typically involves acid precipitation followed by recrystallization in anhydrous ether. This process can achieve purity levels of ≥95% when properly executed . Additional characterization involves melting point analysis (158-159°C range), HPLC-UV (λ = 254 nm), and FT-IR for functional group verification (S=O stretching at 1360–1180 cm⁻¹) .

Applications in Research and Industry

2-Acetamido-4-methylthiazole-5-sulfonyl chloride has diverse applications across multiple scientific and industrial domains, primarily due to its reactive sulfonyl chloride moiety and heterocyclic structure.

Pharmaceutical Development

The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of:

  • Sulfonamide antibiotics that target bacterial infections

  • Antifungal agents designed to combat pathogenic fungi

  • Novel drug candidates requiring thiazole scaffolds

Its importance in pharmaceutical research stems from the thiazole ring's ability to enhance bioavailability and metabolic stability in drug candidates . The sulfonyl chloride group provides a reactive site for further functionalization through nucleophilic substitution reactions.

Biochemical Research Applications

In biochemical research, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride is employed for:

  • Modifying proteins and enzymes to study structure-function relationships

  • Investigating enzyme kinetics through active site modification

  • Analyzing protein-protein interactions via cross-linking studies

Table 3 summarizes key biochemical applications reported in literature:

Research FocusApplication MethodKey FindingsReference
Enzyme KineticsActive site modificationEnhanced substrate affinity observed
Protein InteractionsCross-linking proteinsRevealed novel interaction pathways
CYP1A2 InhibitionIn vitro enzymatic assaysDose-dependent inhibition demonstrated

Diagnostic Reagent Development

The compound has proven valuable in developing diagnostic assays for:

  • Detection of biomarkers for various diseases, including cancers

  • Creation of high-sensitivity diagnostic tools for early disease detection

  • Development of research-grade reagents for biomolecular detection

A notable research case involved using this compound to develop a diagnostic assay for early detection of prostate cancer, with results showing high sensitivity and specificity .

Agricultural Chemistry

In agricultural applications, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride contributes to:

  • Pesticide development targeting specific pests while minimizing environmental impact

  • Herbicide formulations that control unwanted vegetation with minimal crop damage

  • Agricultural chemical intermediates that enhance crop protection

Material Science

The compound's unique structural features make it valuable in material science for:

  • Creating specialty polymers with enhanced performance characteristics

  • Developing composite materials with improved mechanical strength

  • Synthesizing materials with specific physical and chemical properties

Mechanism of Action and Reactivity

The reactivity of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride primarily stems from its sulfonyl chloride functional group.

Chemical Reactivity

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, allowing the compound to form various derivatives:

  • Reaction with amines produces sulfonamides (R-SO₂-NHR')

  • Reaction with alcohols yields sulfonates (R-SO₂-OR')

  • Reaction with thiols forms sulfonothioates (R-SO₂-SR')

This reactivity profile makes the compound particularly versatile as a synthetic building block in organic chemistry and pharmaceutical development.

Enzyme Inhibition Properties

Studies have identified 2-Acetamido-4-methylthiazole-5-sulfonyl chloride as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 . This enzyme plays a crucial role in drug metabolism, suggesting potential applications in pharmacokinetic studies and drug interaction research.

Research indicates that the compound can significantly affect CYP1A2 activity in a dose-dependent manner, potentially altering the metabolism of co-administered drugs . This property has implications for both pharmaceutical research and toxicological studies.

Structure-Activity Relationships

Comparing 2-Acetamido-4-methylthiazole-5-sulfonyl chloride with structurally related compounds provides insights into its specific activity profile and applications.

Comparative Analysis with Similar Compounds

Table 4 presents a comparative analysis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride with structurally related compounds:

CompoundStructural FeaturesUnique AttributesReference
2-Acetamido-4-methylthiazole-5-sulfonyl chlorideThiazole ring with acetamido, methyl, and sulfonyl chloride groupsVersatile reactivity profile for multiple applications
2-Acetamido-4-methylthiazoleThiazole ring with acetamido and methyl groupsBase structure without sulfonyl chloride functionality
4-MethylthiazoleThiazole ring with methyl groupSimpler structure lacking acetamido and sulfonyl groups
2-Amino-4-methylthiazoleThiazole ring with amino and methyl groupsDifferent reactivity profile due to amino group

The presence of the sulfonyl chloride group in 2-Acetamido-4-methylthiazole-5-sulfonyl chloride confers distinct reactivity compared to related thiazole compounds, particularly in terms of its ability to form covalent bonds with nucleophilic functional groups in biomolecules .

Safety AspectDetailsReference
Signal WordDanger
Hazard Class8 (Corrosive)
Packing GroupII or III (sources vary)
UN NumberUN 3261
WGK Germany3 (Severe hazard to waters)
Precautionary StatementsP260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501

Current Research and Future Directions

Research involving 2-Acetamido-4-methylthiazole-5-sulfonyl chloride continues to evolve, with several promising directions emerging in recent studies.

Emerging Applications

New applications being investigated include:

  • Use in protein labeling for advanced imaging techniques

  • Development of fluorescent probes for biological research

  • Application in click chemistry and bioorthogonal reactions

  • Incorporation into advanced drug delivery systems

Future Research Needs

Several areas require further investigation:

  • Detailed mechanistic studies on enzyme inhibition pathways

  • Exploration of structure-activity relationships to optimize functionality

  • Development of more environmentally friendly synthesis methods

  • Investigation of potential biological activities beyond current applications

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